

comparative analysis of BMS-935177 and fenebrutinib

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A Comparative Analysis of the BTK Inhibitors **BMS-935177** and Fenebrutinib for Researchers and Drug Development Professionals.

This guide provides a detailed comparative analysis of two reversible Bruton's tyrosine kinase (BTK) inhibitors: **BMS-935177** and fenebrutinib. Both molecules are significant in the landscape of targeted therapies for autoimmune diseases and other conditions driven by B-cell and myeloid cell activation. This document outlines their mechanisms of action, biochemical and cellular activities, and clinical development status, supported by quantitative data and experimental methodologies.

Mechanism of Action and Biochemical Potency

Both **BMS-935177** and fenebrutinib are reversible inhibitors of BTK, a key enzyme in B-cell receptor and Fc receptor signaling pathways.[1][2] Unlike first-generation BTK inhibitors that form a covalent bond with the enzyme, these second-generation inhibitors bind non-covalently, which may offer a different safety profile.[3][4]

Fenebrutinib is characterized as a potent, highly selective, non-covalent, and reversible BTK inhibitor.[5] It has a measured inhibition constant (Ki) of 0.91 nM. **BMS-935177** is also a potent, reversible BTK inhibitor with a reported IC50 value of approximately 2.8 to 3 nM.

Table 1: Biochemical Potency against BTK



Compound	Type of Inhibition	Potency Metric	Value (nM)
BMS-935177	Reversible	IC50	2.8 - 3.0
Fenebrutinib	Reversible, Non- covalent	Ki	0.91

Kinase Selectivity

A critical attribute of any kinase inhibitor is its selectivity, which can influence its efficacy and safety profile. Both **BMS-935177** and fenebrutinib have been designed for high selectivity for BTK.

Fenebrutinib has demonstrated remarkable selectivity, being 130 times more selective for BTK compared to other kinases. Preclinical data have shown it to be a potent and highly selective inhibitor.

BMS-935177 shows good kinase selectivity and is more potent against BTK than other Tec family kinases (TEC, BMX, ITK, and TXK), with a selectivity ranging from 5- to 67-fold. It also displays greater than 50-fold selectivity over the SRC family of kinases, including 1100-fold selectivity over SRC itself. Other kinases inhibited by **BMS-935177** with a potency of less than 150 nM include TRKA, HER4, TRKB, and RET.

Table 2: Kinase Selectivity Profile

Compound	Kinase Family	Selectivity vs. BTK	Notes
BMS-935177	Tec Family Kinases	5 to 67-fold	More potent against BTK than TEC, BMX, ITK, and TXK.
SRC Family Kinases	>50-fold	1100-fold selectivity over SRC.	
Fenebrutinib	Other Kinases	>130-fold	Highly selective for BTK over other kinases.



Cellular Activity

The inhibitory effects of **BMS-935177** and fenebrutinib have been demonstrated in various cellular assays that measure downstream effects of BTK signaling.

BMS-935177 effectively inhibits calcium flux in human Ramos B cells with an IC50 of 27 nM and suppresses CD69 surface expression in peripheral B cells stimulated with anti-IgM and anti-IgG. However, it does not affect CD69 expression in B cells stimulated through the CD40 receptor. It also inhibits TNF α production in peripheral blood mononuclear cells (PBMCs) with an IC50 of 14 nM.

Fenebrutinib functions as a dual inhibitor, targeting the activation of both B-cells and microglia. This dual action is considered important for its potential efficacy in multiple sclerosis by modulating immune responses in both the periphery and the central nervous system.

Table 3: In Vitro Cellular Activity

Compound	Assay	Cell Type	IC50 (nM)
BMS-935177	Calcium Flux Inhibition	Human Ramos B cells	27
CD69 Expression Inhibition	Peripheral B cells	-	
TNFα Production	PBMCs	14	_
Fenebrutinib	B-cell and Microglia Activation	B-cells, Microglia	-

Preclinical and Clinical Development

Fenebrutinib has undergone extensive clinical investigation, particularly for the treatment of multiple sclerosis (MS). It is the only reversible BTK inhibitor currently in Phase III trials for this indication. Phase II trials demonstrated significant efficacy in reducing new gadolinium-enhancing T1 brain lesions in patients with relapsing MS. Long-term extension studies have shown sustained suppression of disease activity. Phase III trials are ongoing for both relapsing MS and primary progressive MS. The safety profile of fenebrutinib has been generally



consistent across trials, although cases of asymptomatic liver enzyme elevations have been reported, leading to a partial clinical hold in the U.S. for new enrollment in some studies.

BMS-935177 has demonstrated in vivo activity in a rodent model of rheumatoid arthritis, where it produced a dose-dependent reduction in disease severity. It has an excellent oral bioavailability (84% to 100%) in preclinical species. **BMS-935177** was selected to advance into clinical development based on its promising preclinical profile.

Experimental Protocols BTK Enzyme Inhibition Assay (General Protocol)

A typical biochemical assay to determine the IC50 of a BTK inhibitor involves a recombinant human BTK enzyme. For **BMS-935177**, such an assay was described to use 1 nM of the enzyme with a 1.5 μ M fluoresceinated peptide substrate and 20 μ M ATP. The reaction is carried out in an assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij 35, and 4 mM DTT) and incubated for 60 minutes at room temperature. The reaction is then stopped with EDTA, and the phosphorylated product is separated from the substrate by electrophoresis to quantify enzyme activity.

Cellular Calcium Flux Assay

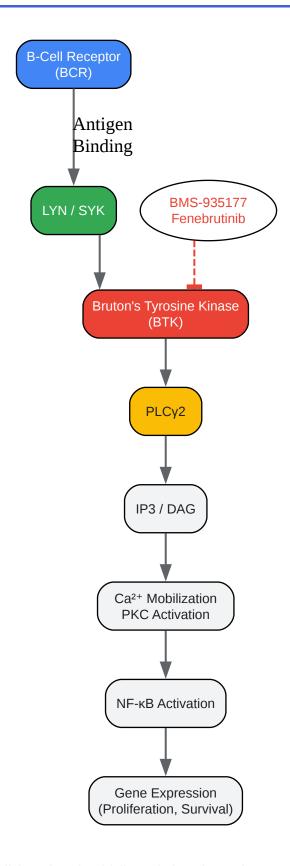
To measure the effect on B-cell receptor signaling, human Ramos B cells can be used. The cells are loaded with a calcium-sensitive dye. The inhibitor (e.g., **BMS-935177**) is added at various concentrations before stimulating the B-cell receptor, typically with an anti-IgM antibody. The resulting change in intracellular calcium concentration is measured using a fluorometer.

CD69 Expression Assay

Peripheral B cells are stimulated with anti-IgM or anti-IgG to induce the expression of the activation marker CD69. The test compound is incubated with the cells prior to stimulation. After a set period, the cells are stained with a fluorescently labeled anti-CD69 antibody, and the percentage of CD69-positive cells is quantified by flow cytometry.

Visualizations BTK Signaling Pathway



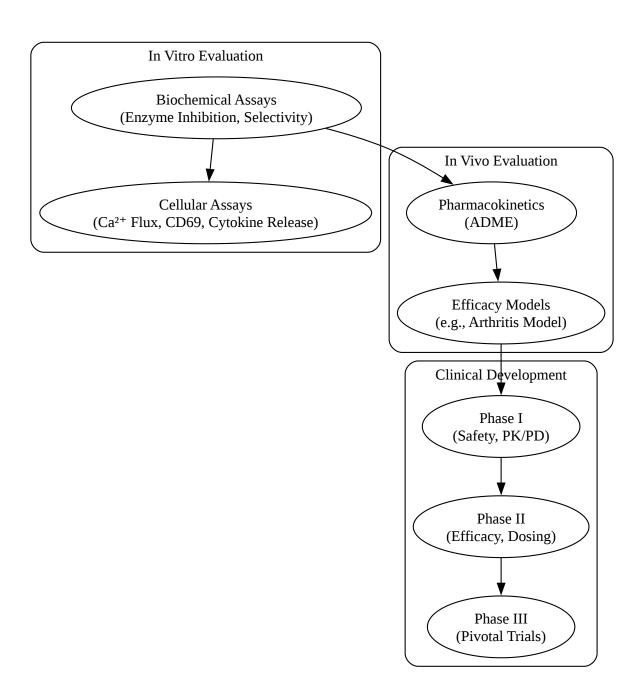


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Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.



Experimental Workflow for BTK Inhibitor Evaluation```dot





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